(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

BenchChem offers high-quality (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLUZQHCUUASSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390089 |

Source

|

| Record name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351436-78-7 |

Source

|

| Record name | N-[(4-Chlorophenyl)methyl]tetrahydro-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351436-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine physical properties

An In-Depth Technical Guide to the Physical Property Characterization of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Introduction: Bridging Structure and Function in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous scientific characterization. (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, identified by its CAS Number 351436-78-7, represents a class of secondary amines with potential applications stemming from its unique structural combination of a substituted benzyl group and a tetrahydrofuran moiety.[1][2][3] Understanding the fundamental physical properties of such a compound is not a mere academic exercise; it is a critical prerequisite for every subsequent stage of development, from synthesis and purification to formulation and preclinical assessment.

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple data sheet. It provides a strategic framework for the experimental determination and interpretation of the key physical properties of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. We will explore the causality behind experimental choices, grounding our protocols in the principles of chemical structure and analytical integrity.

Core Molecular Identity

A precise understanding of the molecule's composition is the foundation for all physical property analysis.

| Identifier | Value | Source |

| CAS Number | 351436-78-7 | [1][3] |

| Molecular Formula | C₁₂H₁₆ClNO | [1][3] |

| Molecular Weight | 225.71 g/mol | [1][3] |

| Chemical Structure | Clc1ccc(cc1)CNCC1CCCO1 | [1] |

Part 1: Physical State and Appearance

Theoretical Prediction

The physical state of an organic compound at ambient temperature is governed by the strength of its intermolecular forces. For (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, we can make several predictions based on its structure:

-

Hydrogen Bonding: As a secondary amine, it possesses one N-H bond, allowing it to act as a hydrogen bond donor and acceptor.[4] This capacity for hydrogen bonding suggests a higher boiling point than non-polar compounds of similar molecular weight.[4] However, the intermolecular hydrogen bonds in amines are generally weaker than those in alcohols due to the lower electronegativity of nitrogen compared to oxygen.[4]

-

Molecular Weight and Size: With a molecular weight of 225.71 g/mol , it is not a small molecule. Lower aliphatic amines are often gases, while higher members (with more carbons) are liquids or solids.[5][6][7] Given its size and the presence of two cyclic structures, it is highly probable that this compound is a liquid (potentially an oil) or a low-melting solid at room temperature. A related compound, N-(4-chlorobenzyl)-N-methylamine, is reported as a yellow oil, lending support to this prediction.[8]

-

Appearance: Pure amines are typically colorless.[4][5] However, they are susceptible to atmospheric oxidation, which can impart a yellow or brownish color over time, particularly for aromatic amines.[6][7]

Experimental Verification

The physical state is determined by simple visual observation of a pure sample at standard temperature and pressure (STP).

Protocol: Visual Inspection

-

Obtain a small, purified sample of the compound in a clear glass vial.

-

Place the vial against a white background to accurately assess the color.

-

Observe the sample at room temperature (~20-25 °C). Note whether it is a mobile liquid, a viscous oil, a crystalline solid, or an amorphous solid.

-

Record any characteristic odor. Lower molecular weight amines often have a fishy or ammoniacal smell.[4][6]

Part 2: Solubility Profile: A Key to Formulation and Bioavailability

Solubility is a critical parameter that influences everything from reaction work-up and purification to drug formulation and absorption. The presence of a basic nitrogen atom and a significant non-polar hydrocarbon backbone predicts a specific solubility pattern.

Predicted Solubility

-

Water: The molecule has a large, hydrophobic hydrocarbon portion (chlorobenzyl and tetrahydrofuran rings). While the amine and ether oxygen can form hydrogen bonds with water, the overall insolubility of the hydrocarbon structure will likely dominate. Therefore, it is expected to be insoluble or, at best, sparingly soluble in water.[5][7]

-

Organic Solvents: Due to its significant organic character, the compound should be readily soluble in common organic solvents like ethers, alcohols, and chlorinated solvents.[7]

-

Aqueous Acid/Base: The lone pair of electrons on the nitrogen atom makes the amine basic. It will readily react with dilute aqueous acids (like 5% HCl) to form an ammonium salt.[9][10] This salt is ionic and therefore expected to be water-soluble. The compound should be insoluble in aqueous bases (like 5% NaOH) as no acid-base reaction would occur.[9][10]

Experimental Workflow for Solubility Characterization

This protocol provides a systematic approach to classifying the compound's solubility.[10][11]

Methodology:

-

Preparation: For each test, add approximately 25 mg of the compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[10]

-

Observation: A compound is considered "soluble" if it forms a homogeneous solution with no visible solid or separate liquid phase.

The logical flow of this process is crucial for efficient characterization.

Caption: Logical workflow for solubility classification.

Part 3: Thermal Properties: Melting and Boiling Points

Thermal transitions are definitive physical constants that provide a measure of purity and inform on handling, storage, and processing conditions.

Theoretical Considerations

-

Melting Point: If the compound is a solid, the melting point will be the temperature at which it transitions to a liquid. A sharp melting point range (typically <1 °C) is indicative of high purity.

-

Boiling Point: If the compound is a liquid, its boiling point is the temperature at which its vapor pressure equals the atmospheric pressure.[12][13] The presence of hydrogen bonding and a relatively high molecular weight suggest a high boiling point, likely well above 100 °C at atmospheric pressure.

Advanced Experimental Protocol: Differential Scanning Calorimetry (DSC)

For the modern research environment, DSC is the preferred method for determining melting points and other thermal events. It offers high precision, requires a small sample size (2-10 mg), and provides more information than traditional methods.[14][15]

Objective: To determine the melting point (Tm) and heat of fusion (ΔHm) of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Thermal Program:

-

Set the software to equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).[17]

-

Program a heating ramp at a controlled rate, typically 2-10 °C/min. A slower rate like 2 °C/min often yields better resolution for purity analysis.[16]

-

Set the end temperature well above the expected melting point (e.g., 200 °C).

-

-

Data Acquisition and Analysis:

-

Initiate the run. The instrument will plot the differential heat flow between the sample and the reference as a function of temperature.

-

An endothermic event (a downward peak in the 'exothermic down' convention) will be observed if the sample melts.[17]

-

The software is used to analyze this peak:

-

Onset Temperature: The extrapolated start of the melting peak is typically reported as the melting point.

-

Peak Temperature: The temperature at the peak's apex.

-

Heat of Fusion (ΔHm): Calculated from the integrated area of the melting peak.[17]

-

-

Caption: Experimental workflow for DSC analysis.

Conclusion

References

- Appchem. (n.d.). (4-CHLORO-BENZYL)-(TETRAHYRO-FURAN-2-YLMETHYL)-AMINE.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

n.a. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Weebly. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

n.a. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

n.a. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

StudySmarter. (2023, October 20). Physical Properties of Amines. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). (4-chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

-

GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No.5 DSC Analysis. Retrieved from [Link]

-

Simon Fraser University. (n.d.). LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

Ion, I. D., et al. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-methylbenzyl) -2-methyl-octahydro-isoquinoline hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Sources

- 1. appchemical.com [appchemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE | 351436-78-7 [chemicalbook.com]

- 4. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 5. embibe.com [embibe.com]

- 6. Physical Properties of Amines Explained with Examples [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. (4-CHLORO-BENZYL)-METHYL-AMINE synthesis - chemicalbook [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. scribd.com [scribd.com]

- 15. qualitest.ae [qualitest.ae]

- 16. scielo.br [scielo.br]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine chemical structure

An In-Depth Technical Guide to (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Synthesis, Characterization, and Potential Applications

Abstract

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine incorporating two key structural motifs of significant interest in medicinal chemistry: the 4-chlorobenzyl group and the tetrahydrofurfurylamine scaffold. The tetrahydrofuran ring is a privileged structure found in numerous FDA-approved pharmaceuticals, valued for its ability to improve solubility and metabolic stability.[1][2] Similarly, the chlorobenzyl moiety is a common functional group used to modulate lipophilicity and target interactions. This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. It details two robust synthetic methodologies—reductive amination and nucleophilic substitution—complete with step-by-step protocols and the rationale behind experimental choices. Furthermore, it outlines a full strategy for structural elucidation and purity assessment and concludes with a discussion on the potential pharmacological applications and future research directions based on the bioactivity of analogous structures.

Introduction to the Molecular Scaffolds

The rational design of novel chemical entities often involves the strategic combination of well-established pharmacophores. The title compound is a prime example of this approach, leveraging the favorable properties of its constituent parts.

The Tetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a five-membered saturated cyclic ether. It is a common structural unit in a wide array of biologically active natural products and synthetic drugs.[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and provide a rigid scaffold for orienting other functional groups for optimal receptor binding. The US Food and Drug Administration (FDA) has approved numerous THF-containing drugs for diverse clinical applications, underscoring its importance in drug discovery.[2]

The 4-Chlorobenzyl Group

The 4-chlorobenzyl group is frequently incorporated into drug candidates to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The chlorine atom at the para position is electronically withdrawing and can influence the pKa of nearby functional groups, potentially affecting drug-receptor interactions. Its presence is noted in a variety of compounds with demonstrated biological activity.

Rationale for Investigation

The conjunction of the tetrahydrofurfurylamine and 4-chlorobenzyl scaffolds suggests that (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine may possess interesting pharmacological properties. Analogous substituted tetrahydrofurfurylamines have been explored as potential antidepressants, while other N-benzyl derivatives have shown promise as antimicrobial or neuroprotective agents.[3][4] Furan derivatives, more broadly, are known to exhibit a wide spectrum of bioactivities, including anti-inflammatory and anticancer effects.[5] Therefore, this molecule represents a valuable target for synthesis and subsequent biological screening.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its development.

Chemical Structure

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add tetrahydrofurfurylamine (1.05 eq).

-

Reagent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis via Nucleophilic Substitution

Principle: This classic Sₙ2 reaction involves the displacement of a good leaving group (chloride) from an electrophilic carbon by a nucleophile (the amine). [6]The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction kinetics. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve tetrahydrofurfurylamine (1.2 eq) and a base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or triethylamine (Et₃N) (1.5 eq) in a polar aprotic solvent like acetonitrile.

-

Reagent Addition: Add 4-chlorobenzyl chloride (1.0 eq) to the stirred suspension.

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 60°C) to increase the reaction rate. The reaction progress should be monitored by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography as described in the previous method.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical, multi-step process.

Caption: Workflow for Compound Characterization and Analysis.

Spectroscopic Analysis (Predicted)

While experimental spectra must be obtained, the expected data can be reliably predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination in solution.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons on the tetrahydrofuran ring and adjacent methylene groups.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

| Predicted ¹H NMR Signals (CDCl₃, 400 MHz) | Predicted ¹³C NMR Signals (CDCl₃, 100 MHz) |

| ~7.30 ppm (d, 2H, Ar-H ortho to Cl) | ~138 ppm (Ar-C, quaternary) |

| ~7.25 ppm (d, 2H, Ar-H meta to Cl) | ~133 ppm (Ar-C-Cl, quaternary) |

| ~3.75 ppm (s, 2H, Ar-CH₂-N) | ~130 ppm (Ar-CH) |

| ~3.90 ppm (m, 1H, THF C2-H) | ~128 ppm (Ar-CH) |

| ~3.80 & ~3.70 ppm (m, 2H, THF C5-H₂) | ~77 ppm (THF C2-CH) |

| ~2.60 ppm (m, 2H, N-CH₂-THF) | ~68 ppm (THF C5-CH₂) |

| ~1.90-1.50 ppm (m, 4H, THF C3/C4-H₂) | ~54 ppm (Ar-CH₂) |

| ~1.70 ppm (br s, 1H, N-H) | ~52 ppm (N-CH₂) |

| ~28 ppm (THF-CH₂) | |

| ~26 ppm (THF-CH₂) |

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion: Expect a prominent molecular ion [M]⁺ peak at m/z 225.

-

Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak at m/z 227 with approximately one-third the intensity of the [M]⁺ peak is a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways would include the cleavage of the benzyl-nitrogen bond to give a fragment at m/z 125 (chlorobenzyl cation) and cleavage of the N-CH₂ bond to give a fragment at m/z 99 (tetrahydrofurfuryl cation).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.

-

~3300-3400 cm⁻¹: N-H stretch (secondary amine, weak to medium).

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretch.

-

~1100 cm⁻¹: C-O-C stretch (ether, strong).

-

~1490 cm⁻¹: Aromatic C=C stretch.

-

~700-850 cm⁻¹: C-Cl stretch.

Potential Applications and Future Directions

Hypothesis of Biological Activity

Given the structural similarities to compounds with known bioactivity, (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a strong candidate for screening in several therapeutic areas:

-

CNS Agents: The tetrahydrofurfurylamine core is present in compounds explored for antidepressant and anxiolytic effects. [4]* Antimicrobial Agents: The combination of a halogenated aromatic ring and a heterocyclic system is a common feature in antimicrobial drugs. [3]* Anticancer Research: Furan-containing scaffolds have been investigated for their potential as anticancer agents. [5]

Future Research

-

Biological Screening: The synthesized compound should be submitted to a panel of in vitro assays to evaluate its activity against various targets (e.g., microbial strains, cancer cell lines, CNS receptors).

-

Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR. Modifications could include altering the substitution pattern on the benzyl ring, replacing the chlorine with other halogens or functional groups, and modifying the tetrahydrofuran ring.

-

Pharmacokinetic Profiling: If promising activity is found, ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies would be the necessary next steps in the drug development pipeline.

Safety and Handling

As a research chemical with limited toxicological data, (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine should be handled with care.

-

General Precautions: Always work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards of Analogs: Related benzylamines and chlorinated aromatic compounds can be corrosive, skin and eye irritants, and may be harmful if ingested or inhaled. [7]Assume this compound has similar properties.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Appchem. (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE. Available from: [Link]

-

Fernández de la Pradilla, R., Manzano, P., Viso, A., & Javier, ?. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES, 68(7), 1429. Available from: [Link]

-

Sinfoo Biotech. (4-chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Available from: [Link]

-

Rehman, A. et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate. Available from: [Link]

-

Zhang, Y. et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7, 4129-4135. Available from: [Link]

-

Jayachandran, E. & Ramalingan, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, S(1), 1338-1340. Available from: [Link]

-

PubChem. Benzyl-(4-chloro-benzyl)-amine. Available from: [Link]

-

SciELO. insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Available from: [Link]

-

ResearchGate. Synthesis of Substituted Tetrahydrofurans. Available from: [Link]

-

Monkovic, I. et al. (1975). Substituted tetrahydrofurfurylamines as potential antidepresaants. Journal of Medicinal Chemistry, 18(2). Available from: [Link]

-

RSC Publishing. Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry. Available from: [Link]

-

RSC Publishing. Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Available from: [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information. Available from: [Link]

-

RSC Publishing. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available from: [Link]

-

Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine. Available from: [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Available from: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl-(4-chloro-benzyl)-amine | C14H14ClN | CID 816344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS Number: 351436-78-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the secondary amine (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a compound of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. This guide covers the compound's physicochemical properties, a detailed, field-proven synthesis protocol via reductive amination, predicted spectroscopic data with expert analysis, a discussion of its potential biological activities and applications, and essential safety and handling information. The methodologies and claims are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction and Molecular Overview

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, with the CAS number 351436-78-7, is a substituted secondary amine featuring a 4-chlorobenzyl group and a tetrahydrofurfuryl moiety.[1] The presence of the chlorine atom on the aromatic ring and the saturated heterocyclic tetrahydrofuran ring suggests a molecule with potential for diverse biological interactions and as a versatile intermediate in organic synthesis.

The 4-chlorobenzyl group is a common pharmacophore that can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The tetrahydrofurfuryl group, derived from the renewable resource furfural, introduces a flexible, polar, and chiral (if a single enantiomer of tetrahydrofurfurylamine is used) component to the molecule. This combination of structural features makes (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine a compelling candidate for investigation in various research and development programs.

Table 1: Core Compound Properties

| Property | Value | Source |

| CAS Number | 351436-78-7 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.71 g/mol | [1] |

| IUPAC Name | N-(4-chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine | N/A |

| Predicted Boiling Point | 324.6±17.0 °C | [2] |

| Predicted Density | 1.135±0.06 g/cm³ | [2] |

Synthesis and Mechanism

The most logical and efficient synthetic route to (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is through the reductive amination of 4-chlorobenzaldehyde with (tetrahydrofuran-2-yl)methanamine (also known as tetrahydrofurfurylamine). This widely used and robust reaction proceeds in two key steps: the formation of an intermediate imine followed by its in-situ reduction to the target secondary amine.[3][4]

Causality of Experimental Choices

The choice of reductive amination is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials, 4-chlorobenzaldehyde and tetrahydrofurfurylamine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mildness and remarkable selectivity for imines and iminium ions over the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[4] Dichloromethane (DCM) is a suitable solvent as it is relatively non-reactive and effectively solubilizes the reactants and intermediates.

Self-Validating Synthesis Protocol

This protocol is designed to be self-validating through in-process monitoring and clear indicators of reaction progression.

Experimental Protocol: Synthesis of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

-

Materials:

-

4-Chlorobenzaldehyde (1.0 eq)

-

(Tetrahydrofuran-2-yl)methanamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until the aldehyde is completely dissolved.

-

Add (tetrahydrofuran-2-yl)methanamine (1.1 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde spot.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

-

Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition is exothermic, and the temperature should be maintained at or below room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

-

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the target compound.

Spectroscopic and Physicochemical Characterization (Predicted)

Predicted ¹H NMR Spectrum

-

Aromatic Protons (4H): Two doublets are expected in the aromatic region (δ 7.2-7.4 ppm). The protons ortho to the chloromethyl group will likely appear as a doublet, and the protons meta will be a separate doublet, characteristic of a 1,4-disubstituted benzene ring.

-

Benzyl CH₂ (2H): A singlet is predicted for the benzylic protons (δ ~3.7-3.8 ppm).

-

Tetrahydrofuran Ring Protons (7H): A series of multiplets are expected for the protons on the tetrahydrofuran ring and the adjacent methylene group (δ ~1.5-2.0 ppm and δ ~3.6-4.1 ppm). The proton at the C2 position will likely be a multiplet around δ 3.9-4.1 ppm.

-

Amine N-H (1H): A broad singlet is expected for the amine proton (δ ~1.5-2.5 ppm), the chemical shift of which can be concentration-dependent and may exchange with D₂O.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ ~128-140 ppm). The carbon bearing the chlorine atom will be downfield, and the ipso-carbon attached to the benzyl group will also be distinct.

-

Benzyl CH₂ (1C): A signal for the benzylic carbon is predicted around δ ~53-55 ppm.

-

Tetrahydrofuran Ring Carbons (4C): Four signals are expected for the carbons of the tetrahydrofuran ring (δ ~25-30 ppm and δ ~68-78 ppm). The carbon at the C2 position will be the most downfield of the aliphatic ring carbons.

-

Methylene Bridge Carbon (1C): The carbon of the CH₂ group attached to the nitrogen is expected around δ ~50-52 ppm.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 225, with a characteristic M+2 isotope peak at m/z = 227 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of the tetrahydrofurfuryl group and the formation of the stable 4-chlorobenzyl cation (m/z = 125).

Predicted IR Spectrum

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3400 cm⁻¹ for the secondary amine N-H stretch.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ are expected for the aliphatic C-H stretching of the benzyl and tetrahydrofuran moieties.

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-N Stretch: A medium absorption band is expected in the 1020-1250 cm⁻¹ region.

-

C-O-C Stretch: A strong absorption band characteristic of the ether linkage in the tetrahydrofuran ring is expected around 1070-1150 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, would be indicative of the C-Cl bond.

Potential Applications and Biological Activity

While direct biological studies on (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine are not found in the surveyed literature, the structural motifs present suggest several areas of potential application, particularly in drug discovery.

Rationale for Potential Bioactivity

-

Antimicrobial and Antifungal Activity: Benzylamine derivatives are known to exhibit antimicrobial and antifungal properties.[6] The combination of the lipophilic 4-chlorobenzyl group and the tetrahydrofuran moiety could facilitate cell membrane penetration and interaction with microbial targets.

-

Neuroprotective and CNS Activity: The benzylamine scaffold is present in numerous centrally active compounds.[7][8] The tetrahydrofuran ring is also a feature in some neurologically active molecules. Therefore, it is plausible that this compound could be investigated for its potential effects on the central nervous system, including neuroprotective properties.

-

Enzyme Inhibition: The secondary amine linkage and the aromatic ring provide opportunities for hydrogen bonding and hydrophobic interactions within the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.

Logical Pathway for Investigation

Caption: Logical pathway for investigating the biological activity of the title compound.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a molecule with significant potential as a building block in organic synthesis and as a candidate for biological screening. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. While further experimental validation is required, the information presented herein offers a valuable starting point for researchers interested in exploring the chemistry and biological relevance of this compound. The proposed synthesis via reductive amination is a reliable and scalable method, and the predicted spectroscopic data provide a benchmark for the characterization of the synthesized material. The potential for antimicrobial and CNS activity warrants further investigation, positioning this compound as a promising lead for future research endeavors.

References

- Sadanandam, Y. S., Sattur, P. B., & Sidhu, G. S. (1972). [Synthesis and pharmacology of N-chloracyl-benzylamines]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 305(12), 891–901.

- Pharmacological studies of o-chloro-alpha-[(tert.-butylamino)methyl]benzylalcohol hydrochloride (C-78), a new bronchodilator. III. Actions on the nervous systems and miscellaneous organs. (1976). Japanese Journal of Pharmacology, 26(5), 591-601.

-

(4-chlorobenzyl)amine - InChI Key. (n.d.). Retrieved January 15, 2026, from [Link]

-

(4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE - Appchem. (n.d.). Retrieved January 15, 2026, from [Link]

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).

-

Benzylamine - Wikipedia. (2023, December 27). Retrieved January 15, 2026, from [Link]

-

Benzyl-(4-chloro-benzyl)-amine | C14H14ClN | CID 816344 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). Archiv der Pharmazie, 357(2), e2300381.

- Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). ACS Omega, 4(2), 4344-4353.

-

(4-chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide - Sinfoo Biotech. (n.d.). Retrieved January 15, 2026, from [Link]

- Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (n.d.).

- Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. (2014). Pakistan Journal of Chemistry, 4(2), 62-66.

- Myers, A. G. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

-

4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2014).

-

Reductive Amination - Common Conditions. (n.d.). Retrieved January 15, 2026, from [Link]

- Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. (2013). Molecules, 18(11), 13861-13876.

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents. (n.d.).

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

-

Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Furan | C4H4O | CID 8029 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

- Infrared Spectroscopy. (n.d.).

-

4-Chlorobenzyl alcohol - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

- Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. (2020). Journal of Molecular Structure, 1202, 127265.

- Biological activity of benzopyran derivatives against some microorganisms. (2023). Indian Journal of Chemistry, 62B, 1108-1111.

-

Furan, tetrahydro-2-methyl- - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv

-

(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE CAS#: 351436-78-7 [m.chemicalbook.com]

- 3. organicreactions.org [organicreactions.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. images.thdstatic.com [images.thdstatic.com]

NMR and mass spectrometry of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Authored by: A Senior Application Scientist

Abstract

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (Molecular Formula: C₁₂H₁₆ClNO, Molecular Weight: 225.71 g/mol ) is a secondary amine containing key structural motifs relevant in medicinal chemistry and materials science.[1][2][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive technical overview of the analytical methodologies required for its characterization, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the predicted spectral data, the rationale behind these predictions, detailed experimental protocols, and the synergistic interpretation of the results to achieve unambiguous structural confirmation.

Molecular Structure and Spectroscopic Implications

A robust analytical strategy begins with a thorough understanding of the molecule's constituent parts. The structure of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can be dissected into three key regions, each with distinct spectroscopic signatures:

-

4-Chlorobenzyl Group: A para-substituted aromatic ring that will produce a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum. The chlorine atom and the benzylic carbon will influence the chemical shifts of the aromatic protons and carbons.

-

Tetrahydrofurfuryl Group: A saturated five-membered heterocyclic ring. The protons within this ring are diastereotopic due to the chiral center at C2, leading to complex splitting patterns.

-

Secondary Amine Linkage: The N-H proton's signal can be broad and its position variable due to hydrogen bonding and exchange.[4] The nitrogen atom's electron-donating nature will influence the chemical shifts of adjacent methylene (CH₂) and methine (CH) groups.

This structural framework allows us to predict the NMR and MS data with a high degree of confidence, providing a roadmap for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃), although chemical shifts can be influenced by the solvent choice.[5][6][7]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-a (Aromatic) | ~7.28 | d (AA'BB') | 2H | Protons ortho to the CH₂ group, part of a coupled system. |

| H-b (Aromatic) | ~7.25 | d (AA'BB') | 2H | Protons ortho to the Cl atom, part of a coupled system. |

| H-c (Benzylic) | ~3.75 | s | 2H | Methylene protons adjacent to the aromatic ring and the nitrogen atom. Singlet due to no adjacent protons. |

| H-d (THF C2-CH) | ~4.00 | m | 1H | Methine proton at the chiral center, coupled to adjacent CH₂ protons. |

| H-e (N-CH₂) | ~2.65 | m | 2H | Methylene protons between the nitrogen and the THF ring's chiral center. Complex splitting expected. |

| H-f, H-g (THF C5-CH₂) | ~3.70 - 3.85 | m | 2H | Diastereotopic methylene protons adjacent to the THF oxygen. |

| H-h, H-i (THF C3/C4-CH₂) | ~1.80 - 2.00 | m | 4H | Methylene protons of the THF ring, exhibiting complex overlapping signals.[8] |

| N-H | ~1.70 (variable) | br s | 1H | Broad singlet, chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Predictions are based on established chemical shift data for similar structural fragments.[9][10][11]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (Aromatic, C-Cl) | ~132.5 | Aromatic carbon directly attached to chlorine. |

| C2/C6 (Aromatic, CH) | ~129.5 | Aromatic carbons ortho to the CH₂ group. |

| C3/C5 (Aromatic, CH) | ~128.5 | Aromatic carbons ortho to the Cl atom. |

| C4 (Aromatic, C-CH₂) | ~138.0 | Quaternary aromatic carbon attached to the benzylic CH₂. |

| C7 (Benzylic CH₂) | ~53.5 | Benzylic carbon deshielded by the aromatic ring and nitrogen. |

| C8 (N-CH₂) | ~51.0 | Carbon adjacent to nitrogen and the THF ring. |

| C9 (THF C2-CH) | ~77.0 | Methine carbon of the THF ring, deshielded by oxygen. |

| C10 (THF C5-CH₂) | ~68.0 | Methylene carbon of the THF ring adjacent to oxygen. |

| C11/C12 (THF C3/C4-CH₂) | ~25.0 - 30.0 | Saturated carbons in the THF ring. |

Experimental Protocol: NMR Analysis

A validated protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.

-

Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4 cm.[12][14]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Instrument Setup & Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans than the ¹H experiment to achieve an adequate signal-to-noise ratio.

-

NMR Workflow Diagram

Caption: Workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically yields the protonated molecular ion with minimal fragmentation in the source.

Predicted Mass Spectrum (Positive ESI Mode)

In positive ion ESI-MS, the molecule is expected to be protonated at the secondary amine, the most basic site.

-

Molecular Ion: The calculated monoisotopic mass of C₁₂H₁₆³⁵ClNO is 225.0920. The protonated molecule, [M+H]⁺, will therefore have an m/z of 226.0998 .

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. The spectrum will show a peak at m/z 226.1 (for the ³⁵Cl isotopologue) and another peak at m/z 228.1 (for the ³⁷Cl isotopologue) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

Fragmentation Analysis (Tandem MS/MS)

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural information. The fragmentation of protonated benzylamines is well-documented.[15][16][17][18]

Key Predicted Fragmentation Pathways:

-

Benzylic Cleavage (Major Pathway): The most facile fragmentation is the cleavage of the C-N bond between the benzylic carbon and the nitrogen. This results in the formation of a stable 4-chlorobenzyl cation.

-

Alpha-Cleavage at the Furfuryl Side: Cleavage of the C-C bond between the THF ring and the adjacent CH₂ group is another expected pathway.

-

Loss of the THF Ring: Fragmentation can also be initiated by the opening of the tetrahydrofuran ring followed by subsequent losses.

Table 3: Predicted Major Fragment Ions in ESI-MS/MS

| m/z (³⁵Cl/³⁷Cl) | Proposed Structure / Formula | Fragmentation Pathway |

|---|---|---|

| 226.1 / 228.1 | [C₁₂H₁₇ClNO]⁺ | Precursor Ion [M+H]⁺ |

| 125.0 / 127.0 | [C₇H₆Cl]⁺ | Benzylic C-N bond cleavage, loss of neutral tetrahydrofurfurylamine. |

| 140.1 / 142.1 | [C₇H₁₁ClNO]⁺ | Loss of C₄H₄ from the THF ring. |

| 84.1 | [C₅H₁₀N]⁺ | Alpha-cleavage, loss of the 4-chlorobenzyl radical. |

| 71.0 | [C₄H₇O]⁺ | Cleavage within the THF moiety after ring opening. |

MS Fragmentation Diagram

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent. A mixture of methanol or acetonitrile with water is preferable for ESI.[19][20]

-

A small amount of acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.

-

-

Instrument Setup & Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including sprayer voltage, gas flow rates (nebulizing and drying gas), and capillary temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.[19][20]

-

Acquire a full scan mass spectrum (e.g., over an m/z range of 50-500) to identify the protonated molecular ion and its isotopic pattern.

-

For tandem MS, set the instrument to isolate the [M+H]⁺ ion (m/z 226.1) and acquire a product ion scan by applying collision energy to induce fragmentation.

-

Integrated Data Analysis for Structural Confirmation

Neither NMR nor MS alone is sufficient for absolute structural proof. The power of this analytical approach lies in the integration of both datasets.

-

NMR Confirms Connectivity: The ¹H and ¹³C NMR data will confirm the presence of the 4-chlorobenzyl and tetrahydrofurfuryl moieties and establish their connectivity through the secondary amine bridge. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively assign all proton and carbon signals.

-

MS Confirms Identity and Key Motifs: The high-resolution mass of the [M+H]⁺ ion confirms the molecular formula (C₁₂H₁₆ClNO). The 3:1 isotopic pattern for [M+H]⁺ and the m/z 125/127 fragment unequivocally proves the presence of one chlorine atom on the benzyl ring. The major fragments observed in the MS/MS spectrum directly correspond to the key structural subunits identified in the NMR analysis, providing a self-validating system of evidence.

Conclusion

The structural elucidation of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is reliably achieved through a synergistic application of NMR spectroscopy and mass spectrometry. Predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic framework, while ESI-MS confirms the molecular weight, elemental composition (via isotopic patterns), and core structural subunits through predictable fragmentation pathways. The experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to obtain high-quality, reproducible data for the confident characterization of this and structurally related compounds.

References

-

Audisio, D., et al. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

NMR Sample Preparation Guidelines. (n.d.). Creative Biostructure. [Link]

-

LCGC International. (2021). Tips for Electrospray Ionization LC–MS. LCGC International. [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

-

PubMed. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Scribd. [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. [Link]

-

ResearchGate. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]

-

ACS Publications. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. [Link]

-

NIH. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC. [Link]

-

SpectraBase. (n.d.). 4-Chlorobenzyl 2-methylbenzoate - Optional[13C NMR]. SpectraBase. [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

University of California, Davis. (2011). Chem 117 Reference Spectra. UCDavis Chem. [Link]

-

ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. NIST WebBook. [Link]

-

ACS Publications. (2018). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

-

ResearchGate. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). ResearchGate. [Link]

-

Texas Tech University. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater. TTU Chemistry. [Link]

-

University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. UCDavis Chem. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry. [Link]

-

Sinfoo Biotech. (n.d.). (4-chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Sinfoo Biotech. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. The Royal Society of Chemistry. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Study.com. (n.d.). How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? Study.com. [Link]

-

ResearchGate. (2007). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. ResearchGate. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

-

SpectraBase. (n.d.). 2-Methyl-tetrahydrofuran - Optional[1H NMR]. SpectraBase. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. orgchemdatasource.com. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE CAS#: 351436-78-7 [m.chemicalbook.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. reddit.com [reddit.com]

- 6. tandfonline.com [tandfonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. homework.study.com [homework.study.com]

- 9. 4-Chlorobenzyl chloride(104-83-6) 13C NMR [m.chemicalbook.com]

- 10. 4-Chlorobenzyl alcohol(873-76-7) 13C NMR [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. organomation.com [organomation.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. elementlabsolutions.com [elementlabsolutions.com]

- 20. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Purity and Stability of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Foreword: Navigating the Nuances of a Novel Molecule

To the researchers, scientists, and drug development professionals who endeavor to innovate, the molecule (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine represents a scaffold of potential. Its unique combination of a chlorinated benzyl group and a tetrahydrofuran moiety suggests a spectrum of bioactivity waiting to be explored. However, as with any novel chemical entity, its journey from synthesis to application is contingent upon a thorough understanding of its fundamental characteristics: purity and stability.

This guide is structured not as a rigid protocol but as a dynamic framework for inquiry. It is designed to provide not just the "how" but, more critically, the "why" behind the analytical and stability-indicating methodologies. By elucidating the causal relationships between the molecule's structure and its behavior under various analytical and stress conditions, we aim to empower you to develop robust, self-validating systems for its characterization. Every recommendation and protocol herein is grounded in established scientific principles and supported by authoritative references, ensuring a foundation of trust and technical accuracy.

Molecular Architecture and Physicochemical Profile

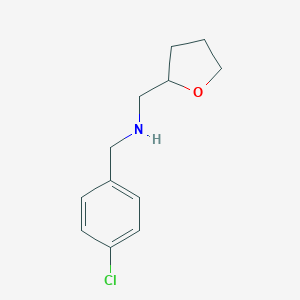

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, with a molecular formula of C12H16ClNO and a molecular weight of 225.71 g/mol [1][2], possesses a distinct architecture that dictates its chemical behavior.

dot

Caption: Molecular structure of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

Key structural features influencing its purity and stability profile include:

-

Secondary Amine: The nitrogen atom is a nucleophilic and basic center, susceptible to oxidation and salt formation.

-

Chlorinated Aromatic Ring: The chloro- substituent influences the electron density of the benzene ring and can be a site for photolytic degradation.

-

Tetrahydrofuran (THF) Moiety: The ether linkage within the THF ring can be susceptible to hydrolytic cleavage under acidic conditions.

-

Benzylic Position: The methylene group connecting the amine to the phenyl ring is prone to oxidation.

A summary of its key identifiers is presented in Table 1.

| Parameter | Value | Reference |

| CAS Number | 351436-78-7 | [1][2] |

| Molecular Formula | C12H16ClNO | [1][2] |

| Molecular Weight | 225.71 g/mol | [1][2] |

Purity Determination: A Multi-faceted Approach

Ensuring the purity of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is paramount for its intended application. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Chromatographic Purity: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the target compound from impurities.

2.1.1 HPLC Method Development

A reverse-phase HPLC method is the preferred approach for this moderately polar compound.

-

Rationale: The combination of a non-polar stationary phase (like C18) with a polar mobile phase allows for excellent separation of the parent compound from both more polar and less polar impurities.

dot

Caption: A typical workflow for HPLC purity analysis.

Protocol 2.1.1: HPLC Purity Determination

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution is recommended to resolve a wide range of impurities.

-

Solvent A: 0.1% Trifluoroacetic acid in Water

-

Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm (due to the benzene ring chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.

2.1.2 GC-MS for Volatile Impurities and Confirmation

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be well-retained in reverse-phase HPLC.[3][4][5]

-

Rationale: The high resolution of capillary GC columns combined with the mass fragmentation data from the MS detector allows for the confident identification of impurities, including starting materials or by-products from synthesis.

Protocol 2.1.2: GC-MS Analysis

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 280 °C (splitless injection).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C, hold for 10 min.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-500 amu.

-

Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Spectroscopic Identity and Purity: NMR and FTIR

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural confirmation and purity assessment of the target molecule. Both ¹H and ¹³C NMR should be performed.

-

Rationale: NMR provides unambiguous structural information and can detect impurities with different chemical structures, even if they co-elute in chromatography. The presence of unexpected signals in the NMR spectrum is a clear indicator of impurities.

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups.

-

Rationale: FTIR can quickly verify the presence of the N-H bond in the secondary amine, the C-O-C stretch of the THF ring, and the characteristic absorptions of the substituted aromatic ring.

Stability Assessment: Unveiling Degradation Pathways

A comprehensive understanding of the stability of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is critical for determining its shelf-life, storage conditions, and potential liabilities in a formulation. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[6][7][8]

dot

Caption: Workflow for forced degradation studies.

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent peak.[6]

Protocol 3.1: General Procedure for Forced Degradation

-

Prepare a stock solution of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

For each stress condition, mix the stock solution with the stressor as detailed below.

-

Incubate the solutions for a defined period (e.g., 24, 48, 72 hours), taking aliquots at each time point.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the developed stability-indicating HPLC method (Protocol 2.1.1).

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at 80 °C.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Predicted Degradation Pathways

Based on the structure of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, several degradation pathways can be anticipated.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]

- 4. osti.gov [osti.gov]

- 5. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nva.sikt.no [nva.sikt.no]

- 8. pubs.acs.org [pubs.acs.org]

The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery

Abstract

Substituted benzylamines represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile chemical class for researchers, scientists, and drug development professionals. We will delve into the key pharmacological activities of substituted benzylamines, including their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This guide will elucidate the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their synthesis and biological evaluation, and present visualized workflows and pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction: The Benzylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The benzylamine moiety, consisting of a benzyl group (a benzene ring attached to a CH₂ group) linked to an amine, is a recurring motif in a vast number of biologically active compounds.[1] The synthetic tractability of this scaffold, allowing for substitutions on both the aromatic ring and the nitrogen atom, provides a powerful platform for modulating a compound's physicochemical properties.[2] Fine-tuning lipophilicity, electronic distribution, and steric bulk directly impacts the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological effects.[1] This guide will navigate the diverse biological landscape of substituted benzylamines, offering insights into their therapeutic potential.

Enzyme Inhibition: Modulating Key Biological Pathways

Substituted benzylamines are notable for their ability to inhibit a variety of enzymes that are critical in physiological and pathological processes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[4] MAO-A preferentially metabolizes serotonin, while MAO-B has a higher affinity for benzylamine and phenylethylamine.[] The inhibition of MAOs is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[]

Substituted benzylamines have been extensively investigated as MAO inhibitors. For instance, certain benzylamine-sulfonamide derivatives have shown potent and selective inhibition of MAO-B.[4] The mechanism of inhibition often involves the benzylamine moiety interacting with the active site of the enzyme.[4]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic approach for managing the symptoms of Alzheimer's disease.[5][6]

Several classes of substituted benzylamines have been designed and synthesized as AChE inhibitors.[5][7] Docking studies have revealed that the benzyl group of these inhibitors often interacts with key amino acid residues, such as Trp84, in the active site of the enzyme.[7] The other substituted parts of the molecule can form additional interactions, for example with Trp279 at the peripheral anionic site, enhancing the inhibitory potency.[7]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzylamines have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.

Antibacterial Activity

Substituted benzylamines have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9][10] For example, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives showed potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis.[10] The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane, leading to cell disruption.[9]

Antifungal Activity